molecular formula C6H6BrFN2 B13090143 (3-Bromo-2-fluorophenyl)hydrazine

(3-Bromo-2-fluorophenyl)hydrazine

Cat. No.: B13090143
M. Wt: 205.03 g/mol
InChI Key: VAZDHKAJTHGLHB-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluorophenyl)hydrazine is an organic compound characterized by the presence of both bromine and fluorine atoms attached to a phenyl ring, along with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-fluorophenyl)hydrazine typically involves the reaction of 3-bromo-2-fluoroaniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2-fluorophenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenylhydrazines depending on the substituent introduced.

Scientific Research Applications

(3-Bromo-2-fluorophenyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluorophenyl)hydrazine involves its interaction with specific molecular targets, leading to various biochemical effects. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity to different targets.

Comparison with Similar Compounds

  • (4-Bromo-3-fluorophenyl)hydrazine
  • (5-Bromo-2-fluorophenyl)hydrazine

Comparison: (3-Bromo-2-fluorophenyl)hydrazine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly affect its chemical reactivity and biological activity compared to its isomers

Properties

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

(3-bromo-2-fluorophenyl)hydrazine

InChI

InChI=1S/C6H6BrFN2/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,9H2

InChI Key

VAZDHKAJTHGLHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)NN

Origin of Product

United States

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